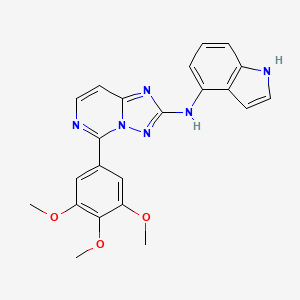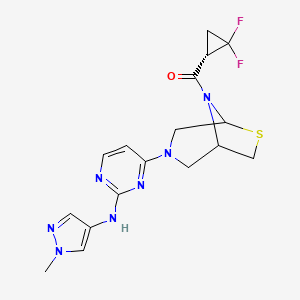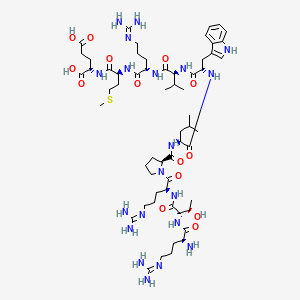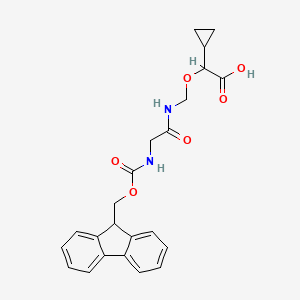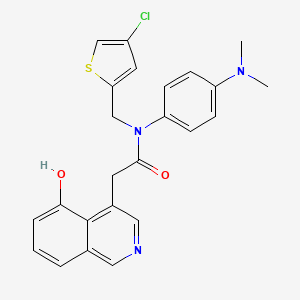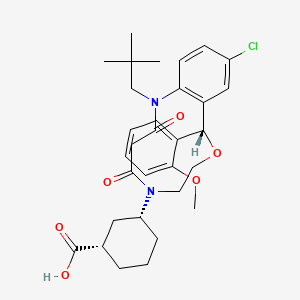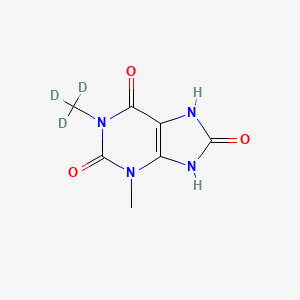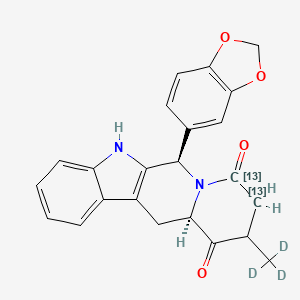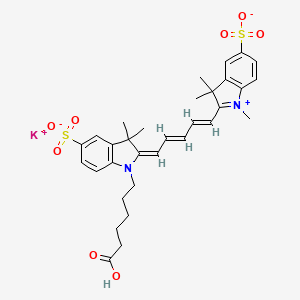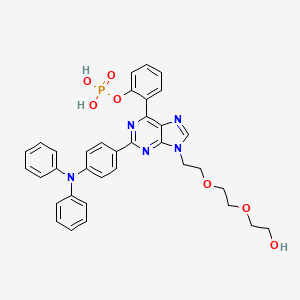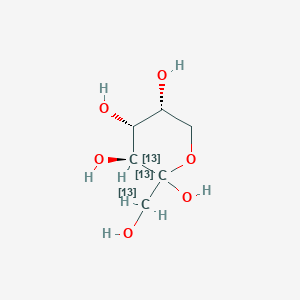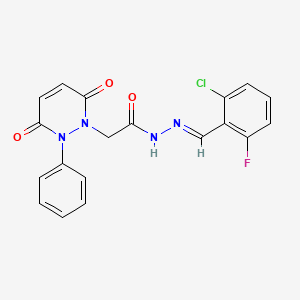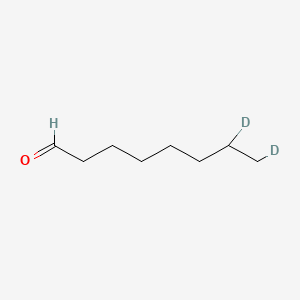
Octanal-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanal-d2, also known as deuterated octanal, is a stable isotope-labeled compound where two hydrogen atoms in octanal are replaced by deuterium. This compound is primarily used in scientific research as a tracer in various studies due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octanal-d2 can be synthesized through the deuteration of octanal. The process involves the replacement of hydrogen atoms with deuterium, typically using deuterium gas (D2) or deuterated reagents under specific conditions. One common method involves the catalytic hydrogenation of octanal in the presence of deuterium gas and a suitable catalyst, such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Octanal-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to octanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to octanol-d2 using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like Grignard reagents (RMgX) under anhydrous conditions.
Major Products
Oxidation: Octanoic acid-d2.
Reduction: Octanol-d2.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Octanal-d2 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and the study of catalytic processes.
Mécanisme D'action
The mechanism of action of octanal-d2 involves its incorporation into various chemical and biological systems as a tracer. The deuterium atoms in this compound provide a distinct signal in spectroscopic analyses, allowing researchers to track its movement and transformation. In biological systems, this compound can be used to study metabolic pathways and the effects of deuterium substitution on enzyme activity and drug metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octanal: The non-deuterated form of octanal-d2, used in similar applications but lacks the distinct spectroscopic signal provided by deuterium.
Octanal-d4: A compound where four hydrogen atoms are replaced by deuterium, offering even more distinct spectroscopic signals.
Octanal-d16: A fully deuterated form of octanal, used in specialized studies requiring complete deuteration.
Uniqueness
This compound is unique due to its partial deuteration, providing a balance between cost and the distinct spectroscopic signals needed for tracing studies. It offers a valuable tool for researchers in various fields, allowing for detailed analysis of chemical and biological processes.
Propriétés
Formule moléculaire |
C8H16O |
|---|---|
Poids moléculaire |
130.22 g/mol |
Nom IUPAC |
7,8-dideuteriooctanal |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h8H,2-7H2,1H3/i1D,2D |
Clé InChI |
NUJGJRNETVAIRJ-QDNHWIQGSA-N |
SMILES isomérique |
[2H]CC([2H])CCCCCC=O |
SMILES canonique |
CCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


